molecular formula C24H26N4O3 B2772280 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1286721-29-6

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2772280
CAS No.: 1286721-29-6
M. Wt: 418.497
InChI Key: REPHCGZNSNXNHS-UHFFFAOYSA-N
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Description

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications across various scientific fields, including chemistry, biology, and medicine. This article delves into the detailed aspects of the compound, encompassing its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide involves multi-step reactions starting with commercially available raw materials. A common synthetic route may involve the following key steps:

  • Starting Materials: : Phenyl hydrazine, ethyl acetoacetate, 2-methoxyaniline.

  • Step 1: : Formation of an intermediate hydrazone through the condensation of phenyl hydrazine and ethyl acetoacetate.

  • Step 2: : Cyclization of the intermediate to form the tetrahydropyrido[4,3-d]pyrimidin-4-one core.

  • Step 3: : Acylation reaction with 2-methoxyaniline to obtain the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for higher yields and cost efficiency. Process parameters such as temperature, pressure, solvent choice, and catalysts would be meticulously controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion to a more oxidized state under the influence of strong oxidizing agents.

  • Reduction: : Potential reduction of the oxo-group to a hydroxyl group using suitable reducing agents.

  • Substitution: : Possible electrophilic aromatic substitution reactions due to the presence of the phenyl and methoxy groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to ensure desired product formation.

Major Products Formed

The reactions lead to various derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

The compound has a broad spectrum of applications in scientific research:

  • Chemistry: : Utilized in studies involving organic synthesis and reaction mechanisms.

  • Biology: : Used as a molecular probe to investigate biological pathways and interactions.

  • Medicine: : Evaluated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Employed in the development of novel materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is not fully understood but is believed to involve interaction with specific enzymes and receptors in the body. It may modulate biological pathways through inhibition or activation of target proteins, leading to observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

  • 2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Highlighting Uniqueness

Compared to similar compounds, 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide may exhibit unique pharmacological properties and improved potency due to the presence of the ethyl group and specific structural configuration. These features can influence its binding affinity to target proteins and overall biological activity.

Properties

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-27-14-13-19-18(15-27)24(30)28(23(26-19)17-9-5-4-6-10-17)16-22(29)25-20-11-7-8-12-21(20)31-2/h4-12H,3,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPHCGZNSNXNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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